molecular formula C10H22O2 B14455762 1,1-Diethoxy-2-methylpentane CAS No. 72184-91-9

1,1-Diethoxy-2-methylpentane

Cat. No.: B14455762
CAS No.: 72184-91-9
M. Wt: 174.28 g/mol
InChI Key: BWZNJMVOWVKWOO-UHFFFAOYSA-N
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Description

1,1-Diethoxy-2-methylpentane (CAS: 3658-79-5) is an acetal derivative with the molecular formula C₉H₂₀O₂ and a molecular weight of 160.25 g/mol . Its IUPAC name reflects its structure: a pentane backbone substituted with two ethoxy groups at the first carbon and a methyl group at the second carbon. Commonly referred to as valeraldehyde diethyl acetal, it is used in flavoring agents due to its ability to release aldehydes under acidic conditions, contributing to fruity or nutty aromas . The compound’s stability in basic environments also makes it valuable as a protecting group in organic synthesis .

Preparation Methods

1,1-Diethoxy-2-methylpentane can be synthesized through various methods. One common synthetic route involves the reaction of isobutyraldehyde with ethanol in the presence of an acid catalyst. The reaction conditions typically include refluxing the mixture to facilitate the formation of the acetal . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,1-Diethoxy-2-methylpentane undergoes several types of chemical reactions:

Scientific Research Applications

1,1-Diethoxy-2-methylpentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Diethoxy-2-methylpentane involves its interaction with various molecular targets. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. The pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

1-Methoxypentane (Ether)

  • Molecular Formula : C₆H₁₄O
  • Molecular Weight : 102.18 g/mol
  • Functional Group : Ether (single methoxy group).
  • Key Differences :
    • Lacks the dual ethoxy groups and methyl branching of 1,1-diethoxy-2-methylpentane, resulting in lower molecular weight and reduced polarity.
    • Ethers like 1-methoxypentane are typically employed as solvents in Grignard reactions or extraction processes due to their moderate polarity and volatility .

2-Methylpentane (Branched Alkane)

  • Molecular Formula : C₆H₁₄
  • Molecular Weight : 86.18 g/mol
  • Key Differences: As a non-polar hydrocarbon, 2-methylpentane lacks the oxygenated functional groups of this compound, making it unsuitable for applications requiring polarity or reactivity. Primarily used as a solvent in hydrocarbon-based systems or as a fuel additive due to its high volatility .

4-Methyl-2-pentanone (Ketone)

  • Molecular Formula : C₆H₁₂O
  • Molecular Weight : 100.16 g/mol
  • Functional Group : Ketone.
  • Key Differences: The ketone group imparts higher polarity compared to acetals, enabling 4-methyl-2-pentanone (methyl isobutyl ketone, MIBK) to dissolve polar resins and polymers. Unlike acetals, ketones are prone to nucleophilic attack, limiting their use in protecting-group chemistry .

Data Tables

Table 1: Physicochemical and Functional Comparison

Compound CAS Molecular Formula Molecular Weight Functional Group Boiling Point* Key Applications
This compound 3658-79-5 C₉H₂₀O₂ 160.25 Acetal ~180–190°C Flavoring, Synthesis
1-Methoxypentane 628-80-8 C₆H₁₄O 102.18 Ether ~100–110°C Solvent
2-Methylpentane 107-83-5 C₆H₁₄ 86.18 Alkane ~60–70°C Fuel additive
4-Methyl-2-pentanone 108-10-1 C₆H₁₂O 100.16 Ketone ~115–120°C Industrial solvent

*Estimated based on functional group trends.

Research Findings and Functional Group Implications

  • Acetals vs. Ethers: The dual ethoxy groups in this compound enhance its stability and polarity compared to mono-ether analogs, making it less volatile and more suitable for controlled release in flavor applications .
  • Acetals vs. Alkanes : The absence of oxygen in alkanes like 2-methylpentane limits their utility in reactions requiring hydrogen bonding or polarity-driven interactions .
  • Acetals vs. Ketones : While ketones exhibit higher polarity, their susceptibility to oxidation and nucleophilic reactions restricts their use in protection chemistry, where acetals excel .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,1-Diethoxy-2-methylpentane, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via the Williamson ether synthesis, where 2-methylpentan-1-ol reacts with ethyl bromide in the presence of a strong base (e.g., NaH or KOH). Temperature control (~60–80°C) and anhydrous conditions are critical to minimize side reactions like elimination. Purification is typically achieved through fractional distillation, with monitoring via gas chromatography (GC) to confirm purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H NMR to confirm ethoxy group integration (δ 1.2–1.4 ppm for CH3_3, δ 3.4–3.7 ppm for OCH2_2) and the methylpentane backbone.
  • GC-MS : To assess purity and detect volatile byproducts.
  • IR Spectroscopy : Verify absence of OH stretches (3200–3600 cm1^{-1}) from unreacted alcohol .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert gas (N2_2 or Ar) in amber glass containers at –20°C to prevent oxidation or hydrolysis. Regular stability checks via GC or NMR are advised, as ethers can form peroxides over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility)?

  • Methodological Answer : Cross-reference data from authoritative databases (e.g., REAXYS, PubChem) and validate experimentally. For example, discrepancies in boiling points may arise from differing pressure conditions; use reduced-pressure distillation and report measurements with calibrated equipment. Solubility studies should specify solvent polarity and temperature .

Q. What mechanistic insights explain the acid-catalyzed cleavage of this compound?

  • Methodological Answer : Under acidic conditions (e.g., H2_2SO4_4), the ether undergoes SN1 or SN2 cleavage. The mechanism depends on the stability of the carbocation intermediate: the branched 2-methylpentane backbone favors SN1, forming a tertiary carbocation. Monitor products (e.g., ethanol, 2-methylpentan-1-ol) via GC-MS to distinguish pathways .

Q. How can this compound serve as a protecting group in multistep syntheses?

  • Methodological Answer : The ethoxy groups protect alcohols during reactions like Grignard or oxidation. Deprotection is achieved via acid hydrolysis. For example, in ketone synthesis, the ether is cleaved post-oxidation to yield a carbonyl compound. Optimize deprotection timing using TLC to avoid over-oxidation .

Q. What strategies mitigate toxicity risks during handling?

  • Methodological Answer : Adopt engineering controls (fume hoods) and personal protective equipment (nitrile gloves, safety goggles). Toxicity data for analogous ethers (e.g., diethoxymethane) suggest limited acute toxicity but potential respiratory irritation. Conduct animal model studies (OECD guidelines) to assess chronic exposure risks .

Q. Data Analysis and Validation

Q. How can computational tools predict reaction outcomes or byproduct formation?

  • Methodological Answer : Use databases like REAXYS or BKMS_METABOLIC to model plausible pathways. For example, template-based algorithms in PISTACHIO predict side products like alkenes from elimination reactions, guiding experimental design to suppress undesired pathways .

Q. What analytical methods differentiate stereoisomers or regioisomers in derivatives?

  • Methodological Answer : Chiral GC or HPLC with polar columns (e.g., β-cyclodextrin) resolve enantiomers. For regioisomers, 13^{13}C NMR or NOESY experiments clarify substituent positioning .

Q. Ethical and Safety Considerations

Q. What ethical protocols apply to environmental discharge of synthetic byproducts?

  • Methodological Answer : Follow EPA guidelines for waste classification (e.g., UN 1265 for flammable liquids). Biodegradability assays (OECD 301) and LC-MS analysis ensure byproducts meet regulatory thresholds before disposal .

Properties

CAS No.

72184-91-9

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

IUPAC Name

1,1-diethoxy-2-methylpentane

InChI

InChI=1S/C10H22O2/c1-5-8-9(4)10(11-6-2)12-7-3/h9-10H,5-8H2,1-4H3

InChI Key

BWZNJMVOWVKWOO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(OCC)OCC

Origin of Product

United States

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